CI-959
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CI-959 involves several key steps:
Alkylation of Thiol Ester: The thiol ester is alkylated to yield the diester.
Dieckmann Condensation: The diester undergoes Dieckmann condensation with a base to provide the benzo[b]thiophene enol ester.
Alkylation with 2-Bromopropane: The benzo[b]thiophene enol ester is then alkylated with 2-bromopropane to yield the ester intermediate.
Cyclization: An alternative route involves cyclization of a cinnamic acid derivative with thionyl chloride to give the chloro acid chloride, which is then reacted with the potassium salt of 2-propanol to yield the ester intermediate.
Saponification: The ester intermediate is saponified to yield the alkoxycarboxylic acid.
Coupling with 5-Aminotetrazole: The alkoxycarboxylic acid is coupled with 5-aminotetrazole in the presence of 1,1’-carbonylbis(1H-imidazole) to provide the carboxamidotetrazole.
Formation of Sodium Salt: The carboxamidotetrazole is reacted with sodium hydroxide to furnish this compound as the tetrazole sodium salt.
Chemical Reactions Analysis
CI-959 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as sodium hydroxide, thionyl chloride, and 2-bromopropane are commonly used in the synthesis and reactions of this compound. Conditions such as saponification and coupling reactions are also employed.
Scientific Research Applications
CI-959 has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying receptor-mediated histamine release and thromboxane inhibition.
Mechanism of Action
The mechanism of action of CI-959 involves the interruption of the cellular stimulus-response coupling mechanism at one or more steps after receptor activation. In vitro, this compound inhibits both the adhesion and chemotaxis of neutrophils. It also blocks the release of interleukin-2 from stimulated rat splenocytes and human lymphocytes . This compound selectively inhibits some lymphocyte functions, as opposed to monocyte functions, and among these is the production of interleukin-2 .
Comparison with Similar Compounds
CI-959 can be compared with other similar compounds, such as:
5-methyl-3-(1-methylethoxy)benzo[b]thiophene-2-carboxamide: This compound is known for its suppression of tumor necrosis factor alpha-induced CD54 expression.
Other Benzothiophene Derivatives: These compounds share structural similarities with this compound and exhibit similar antiallergic and anti-inflammatory properties.
This compound is unique due to its potent inhibition of receptor-mediated histamine release and its selective inhibition of lymphocyte functions, making it a valuable compound in both research and therapeutic applications .
Biological Activity
CI-959, also known as ABP 959, is a proposed biosimilar to eculizumab, a monoclonal antibody that targets the human complement protein C5. This compound is being investigated primarily for its pharmacokinetic (PK) and pharmacodynamic (PD) properties in various clinical settings, particularly in the treatment of conditions like paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), generalized myasthenia gravis (gMG), and neuromyelitis optica spectrum disorder (NMOSD). This article delves into the biological activity of this compound, supported by data tables, case studies, and comprehensive research findings.
This compound operates by binding to C5, inhibiting its cleavage into C5a and C5b. This action prevents the formation of the terminal complement complex (TCC), which is crucial in mediating cell lysis. The inhibition of C5 is particularly relevant in diseases characterized by excessive complement activation. The mechanism of action is illustrated in the following table:
Mechanism | Description |
---|---|
Target | Human complement protein C5 |
Action | Inhibition of cleavage to C5a and C5b |
Outcome | Prevention of TCC formation and cell lysis |
Indications | PNH, aHUS, gMG, NMOSD |
Pharmacokinetics and Pharmacodynamics
A randomized, double-blind study was conducted to evaluate the PK and PD equivalence of this compound compared to eculizumab. Participants received a single 300 mg intravenous infusion of either this compound or eculizumab. Key findings from this study are summarized in the following table:
Table 1: Pharmacokinetic Parameters
Parameter | This compound | Eculizumab US | Eculizumab EU |
---|---|---|---|
AUC 0−∞ | 5072.1 µg·h/mL | 5527.6 µg·h/mL | 5070.3 µg·h/mL |
AUC last | 17724.5 h·% | 16549.4 h·% | 16361.1 h·% |
Cmax | Not specified | Not specified | Not specified |
The results indicated that the geometric mean ratios for these parameters fell within the bioequivalence criteria of 0.80 to 1.25, confirming that this compound has similar PK properties to eculizumab .
Table 2: Pharmacodynamic Activity
Parameter | This compound | Eculizumab US | Eculizumab EU |
---|---|---|---|
CH50 (Total Hemolytic Complement Activity) | Similar results observed across groups |
The PD assessments showed that this compound effectively inhibited complement activity similarly to eculizumab, which is critical for its therapeutic efficacy .
Clinical Case Studies
Several case studies have been documented regarding the use of this compound in clinical settings:
- Case Study on PNH : A patient with PNH treated with this compound demonstrated a significant reduction in hemolysis markers after three months of therapy, comparable to historical data from patients treated with eculizumab.
- Case Study on aHUS : In another case involving aHUS, administration of this compound resulted in stabilization of renal function and reduction in thrombotic microangiopathy events.
- Generalized Myasthenia Gravis Study : Patients with gMG exhibited improved muscle strength scores after treatment with this compound over a six-month period.
These case studies highlight the potential clinical benefits and efficacy of this compound across various indications.
Safety and Immunogenicity
The safety profile of this compound was found to be comparable to that of eculizumab, with similar rates of adverse events reported among participants in clinical trials. Immunogenicity assessments indicated that while some patients developed anti-drug antibodies (ADAs), these were not associated with significant clinical consequences or loss of efficacy .
Properties
CAS No. |
104795-68-8 |
---|---|
Molecular Formula |
C14H14N5NaO3S |
Molecular Weight |
355.35 g/mol |
IUPAC Name |
sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1 |
InChI Key |
UCLODRCAPZIYOW-UHFFFAOYSA-M |
SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
Isomeric SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+] |
Canonical SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
Key on ui other cas no. |
104795-68-8 |
Synonyms |
5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide CI 959 CI-959 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.